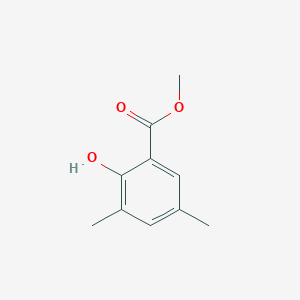

Methyl 2-hydroxy-3,5-dimethylbenzoate

Description

Methyl 2-hydroxy-3,5-dimethylbenzoate is an aromatic ester featuring a hydroxyl group at the 2-position and methyl substituents at the 3- and 5-positions of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional group arrangement, which influences reactivity, solubility, and intermolecular interactions. The methyl ester variant likely shares similar synthetic pathways, with the ester group (methyl vs. ethyl) affecting lipophilicity and steric properties.

The hydroxyl and methyl groups confer unique spectroscopic characteristics. For instance, in ethyl 2-hydroxy-3,5-dimethylbenzoate, NMR analysis reveals aromatic protons at 7.14 and 7.49 ppm, a phenolic –OH signal at 10.91 ppm, and methyl groups at 2.23 and 2.25 ppm . The meta-substitution pattern of the methyl groups is confirmed by a 4JH–H coupling constant of 3.1 Hz and HMBC correlations . These features are critical for distinguishing positional isomers and understanding electronic effects.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-hydroxy-3,5-dimethylbenzoate |

InChI |

InChI=1S/C10H12O3/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5,11H,1-3H3 |

InChI Key |

MDKRUWLGYSFHKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 2-hydroxy-3,5-dimethylbenzoate can be synthesized through the esterification of 2-hydroxy-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene with methyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride, followed by hydrolysis and esterification.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-hydroxy-3,5-dimethylbenzoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 2-hydroxy-3,5-dimethylbenzoquinone.

Reduction: 2-hydroxy-3,5-dimethylbenzyl alcohol.

Substitution: Various alkyl or acyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 2-hydroxy-3,5-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: It serves as a model compound in studies of enzyme-catalyzed ester hydrolysis and other biochemical processes.

Medicine:

Drug Development: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry:

Fragrance and Flavor Industry: It is used as a precursor in the synthesis of aromatic compounds for use in perfumes and flavorings.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3,5-dimethylbenzoate involves its interaction with various molecular targets, depending on its application. For instance, in biochemical studies, it may act as a substrate for esterases, leading to hydrolysis and the formation of corresponding acids and alcohols. In pharmacological contexts, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Ethyl 2-Hydroxy-3,5-dimethylbenzoate (CAS Not Provided)

- Structural Differences : The ethyl ester analog replaces the methyl ester group with an ethyl chain, increasing molecular weight and lipophilicity.

- Synthesis and Stability : Synthesized in 16% yield, lower yields may reflect steric hindrance or competing reactions during esterification .

- Spectroscopic Data : Similar aromatic and hydroxyl signals to the methyl variant, but ethyl group protons would appear as a quartet (~1.2–1.4 ppm for CH3 and ~4.1–4.3 ppm for CH2).

- Applications : Both esters serve as intermediates in pharmaceuticals, but the ethyl variant’s higher log P may enhance membrane permeability in drug design.

Methyl 4-Hydroxy-3,5-diiodobenzoate (CAS 3337-66-4)

- Structural Differences : Iodine atoms at the 3- and 5-positions instead of methyl groups, with a hydroxyl at the 4-position.

- Properties :

- Higher molecular weight (iodine contributes ~254 g/mol) and increased steric bulk.

- Electron-withdrawing iodine atoms reduce electron density on the ring, altering reactivity in electrophilic substitutions.

- Applications: Potential use in radiopharmaceuticals due to iodine’s isotopic properties .

2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3)

- Structural Differences : Replaces the ester group with an aldehyde and lacks the 3-methyl substituent.

- Reactivity : The aldehyde group is highly electrophilic, enabling nucleophilic additions (e.g., Schiff base formation).

- Spectroscopy : Aldehyde proton appears as a singlet ~9.8–10.0 ppm in NMR, distinct from ester carbonyl signals (~165–170 ppm in 13C NMR) .

Methyl 4-Cyano-3,5-dimethylbenzoate (CAS 1001055-67-9)

Policresulen Component: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic Acid

- Structural Complexity : Multiple sulfonic acid and hydroxyl groups enhance water solubility but introduce toxicity risks.

- Toxicity Profile : Causes irreversible eye damage and aquatic toxicity, unlike the methyl ester, which lacks sulfonic acid moieties .

- Partition Coefficient : log Pow = 1.60 (calculated), indicating moderate hydrophilicity .

Data Table: Key Properties of Methyl 2-Hydroxy-3,5-dimethylbenzoate and Analogs

Research Findings and Implications

- Synthetic Challenges : Lower yields in ethyl ester synthesis suggest steric or electronic factors in esterification .

- Ecological Impact : Unlike the Policresulen component, this compound lacks sulfonic acid groups, likely reducing aquatic toxicity .

- Pharmaceutical Potential: The hydroxyl and ester groups in this compound enable hydrogen bonding and hydrolytic stability, favoring use in prodrug designs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.